molecular formula C8H10O4 B12692028 Succinic acid, 1-methyl-2-propynyl ester CAS No. 102367-23-7

Succinic acid, 1-methyl-2-propynyl ester

Cat. No.: B12692028
CAS No.: 102367-23-7
M. Wt: 170.16 g/mol
InChI Key: MPFKIKJXEMXMNX-UHFFFAOYSA-N
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Description

Succinic acid, 1-methyl-2-propynyl ester: is an organic compound derived from succinic acid It is an ester formed by the reaction of succinic acid with 1-methyl-2-propynol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, 1-methyl-2-propynyl ester typically involves the esterification of succinic acid with 1-methyl-2-propynol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Succinic acid, 1-methyl-2-propynyl ester can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Various oxidized derivatives of the ester.

    Reduction: Corresponding alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry: Succinic acid, 1-methyl-2-propynyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of metabolic pathways involving succinic acid derivatives.

Medicine: this compound has potential applications in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of succinic acid, 1-methyl-2-propynyl ester involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The ester group can undergo hydrolysis to release succinic acid, which can then participate in the citric acid cycle. This process is essential for energy production in cells.

Comparison with Similar Compounds

    Monomethyl succinate: An ester of succinic acid with one methyl group.

    Succinic acid diethyl ester: An ester of succinic acid with two ethyl groups.

    Succinic acid dimethyl ester: An ester of succinic acid with two methyl groups.

Uniqueness: Succinic acid, 1-methyl-2-propynyl ester is unique due to the presence of the 1-methyl-2-propynyl group. This structural feature imparts distinct chemical properties to the compound, making it suitable for specific applications that other succinic acid esters may not be able to fulfill.

Properties

CAS No.

102367-23-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4-but-3-yn-2-yloxy-4-oxobutanoic acid

InChI

InChI=1S/C8H10O4/c1-3-6(2)12-8(11)5-4-7(9)10/h1,6H,4-5H2,2H3,(H,9,10)

InChI Key

MPFKIKJXEMXMNX-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OC(=O)CCC(=O)O

Origin of Product

United States

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